N-(3-bromophenyl)-2-hydroxyiminoacetamide
Description
N-(3-Bromophenyl)-2-hydroxyiminoacetamide is an acetamide derivative featuring a bromine atom at the meta position of the phenyl ring and a hydroxyimino (-NHOH) substituent on the acetamide backbone. This compound’s structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing bromine atom and the hydrogen-bonding capability of the hydroxyimino group.
Properties
Molecular Formula |
C8H7BrN2O2 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
(2E)-N-(3-bromophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |
InChI Key |
ORVVNXAFZBVFMP-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=N/O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide typically involves the reaction of 3-bromoaniline with ethyl oxalyl chloride, followed by the addition of hydroxylamine hydrochloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-hydroxyiminoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-2-hydroxyiminoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution Patterns
- Molecular Weight: 243.057 g/mol (C₈H₇BrN₂O₂) . Spectroscopic data (e.g., NMR) would show distinct shifts due to altered electronic environments.
N-(4-Bromophenyl) Derivatives :
- Example: N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide (CAS 618415-47-7).
- Structural Difference: Bromine at the para position with a triazole-thio substituent.
- Molecular Weight: 418.3 g/mol (C₁₇H₁₆BrN₅OS) .
- Key Data: Para substitution allows for linear hydrogen-bonding networks, contrasting with the meta isomer’s angular interactions.
Functional Group Variations on the Acetamide Backbone
- N-(3-Bromophenyl)-2-cyanoacetamide (CAS 63034-91-3): Structural Difference: Cyano (-CN) replaces hydroxyimino (-NHOH). Molecular Weight: 237.06 g/mol (C₉H₇BrN₂O). Key Data: The cyano group increases electrophilicity, enhancing reactivity in nucleophilic additions. Characterized by LCMS, GCMS, and distinct IR stretches (~2250 cm⁻¹ for -CN) .
- N-(3-Bromophenyl)-2-ethoxyacetamide (CAS 600139-57-9): Structural Difference: Ethoxy (-OCH₂CH₃) substituent. Molecular Weight: 258.11 g/mol (C₁₀H₁₂BrNO₂). Key Data: The ethoxy group improves lipophilicity, affecting solubility and bioavailability. NMR would show splitting patterns for the ethyl group .
- N-(3-Bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Structural Difference: Oxo (=O) and indolyl substituents. The oxo group may participate in keto-enol tautomerism .
Complex Derivatives with Heterocyclic Attachments
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618415-47-7):
- N-(3-Bromophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide (CAS 664320-86-9): Structural Difference: Sulfonyl and fluorophenyl groups. Molecular Weight: Not explicitly stated but estimated ~425 g/mol. Key Data: The sulfonyl group increases acidity of adjacent protons, influencing reactivity in substitution reactions .
Physicochemical and Spectroscopic Comparisons
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-(3-Bromophenyl)-2-hydroxyiminoacetamide | C₈H₇BrN₂O₂ | 243.057 | 3-Br, -NHOH |
| N-(2-Bromophenyl)-2-hydroxyiminoacetamide | C₈H₇BrN₂O₂ | 243.057 | 2-Br, -NHOH |
| N-(3-Bromophenyl)-2-cyanoacetamide | C₉H₇BrN₂O | 237.06 | 3-Br, -CN |
| N-(3-Bromophenyl)-2-ethoxyacetamide | C₁₀H₁₂BrNO₂ | 258.11 | 3-Br, -OCH₂CH₃ |
| N-(4-Bromophenyl)-triazole-thio-acetamide | C₁₇H₁₆BrN₅OS | 418.3 | 4-Br, triazole-thio, pyridyl |
Table 2: Spectroscopic Signatures
| Compound Name | IR Stretches (cm⁻¹) | ¹H NMR Key Shifts (δ, ppm) |
|---|---|---|
| This compound | ~3250 (N-H), ~1650 (C=O) | 8.1 (NH), 2.3 (CH₃CO) |
| N-(3-Bromophenyl)-2-cyanoacetamide | ~2250 (C≡N), ~1680 (C=O) | 7.5–8.0 (Ar-H), 3.8 (CH₂CN) |
| N-(3-Bromophenyl)-2-ethoxyacetamide | ~1100 (C-O-C) | 1.2 (CH₃CH₂O), 4.1 (OCH₂) |
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